molecular formula C12H14N2S B010512 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine CAS No. 108481-92-1

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

Cat. No. B010512
Key on ui cas rn: 108481-92-1
M. Wt: 218.32 g/mol
InChI Key: UFBAQAAATDLTAZ-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine was prepared (0.41 g) following general procedure B using 2-bromo-1-(4-isopropyl-phenyl)-ethanone (0.5 g, 2.07 mmol), thiourea (173 mg, 2.28 mmol) and MeOH (10 mL). LCMS m/z: 219 (M+1)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:13])[CH3:12])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]([NH2:17])=[S:16]>CO>[CH:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:15]([NH2:17])[S:16][CH:2]=2)=[CH:6][CH:7]=1)([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C(C)C
Step Two
Name
Quantity
173 mg
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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